molecular formula C14H13BrN2OS B2485002 4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 2034569-94-1

4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2485002
CAS No.: 2034569-94-1
M. Wt: 337.24
InChI Key: SXCVKXPPJDMJHT-UHFFFAOYSA-N
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Description

4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom.

Preparation Methods

The synthesis of 4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method involves the regioselective lithiation of thiophene, followed by bromination and subsequent functionalization to introduce the desired substituents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The thiophene ring and its substituents play a crucial role in determining its biological activity .

Comparison with Similar Compounds

4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-12-4-13(19-8-12)14(18)17-6-9-3-11(7-16-5-9)10-1-2-10/h3-5,7-8,10H,1-2,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCVKXPPJDMJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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